Cas no 1825688-42-3 (Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate)
![Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate structure](https://it.kuujia.com/scimg/cas/1825688-42-3x500.png)
1825688-42-3 structure
Nome del prodotto:Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate
Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate
- AKOS030681087
- EN300-26685418
- Z1882431666
- 1825688-42-3
- methyl 2'-{[cyano(cyclopropyl)methyl]carbamoyl}-[1,1'-biphenyl]-2-carboxylate
- Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate
-
- Inchi: 1S/C20H18N2O3/c1-25-20(24)17-9-5-3-7-15(17)14-6-2-4-8-16(14)19(23)22-18(12-21)13-10-11-13/h2-9,13,18H,10-11H2,1H3,(H,22,23)
- Chiave InChI: JGFYMQMOPIKNIV-UHFFFAOYSA-N
- Sorrisi: C1(C2=CC=CC=C2C(NC(C#N)C2CC2)=O)=CC=CC=C1C(OC)=O
Proprietà calcolate
- Massa esatta: 334.13174244g/mol
- Massa monoisotopica: 334.13174244g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 548
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 79.2Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 576.3±45.0 °C(Predicted)
- pka: 11.76±0.46(Predicted)
Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685418-0.05g |
1825688-42-3 | 90% | 0.05g |
$212.0 | 2023-09-12 |
Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate Letteratura correlata
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1825688-42-3 (Methyl 2′-[[(cyanocyclopropylmethyl)amino]carbonyl][1,1′-biphenyl]-2-carboxylate) Prodotti correlati
- 392295-18-0(4-tert-butyl-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1396882-14-6(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethoxy)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2138518-59-7(3-(2,4-Dimethylthiophen-3-yl)-2,2-difluoropropanoic acid)
- 2680891-97-6(benzyl N-(3-bromophenyl)-N-2-(diethylamino)ethylcarbamate)
- 2224544-58-3(N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide)
- 114932-60-4(2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate)
- 54675-18-2(4-Chloro-2-(methylamino)benzoic acid)
- 56524-88-0(Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate)
- 1346605-27-3(1-Hexyl-2-(phenyl-d5)-4-(1-naphthoyl)pyrroleJWH-147-d5)
- 1841507-10-5(Boronic acid, B-[3-(aminomethyl)-4-fluorophenyl]-)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
